2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol

Physicochemical Characterization Synthetic Chemistry Purification

Researchers requiring a pyrrolidine-ethanol scaffold with defined biological selectivity often face confounding off-target effects. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (CAS 1082853-47-1) solves this with its documented lack of 5-Lipoxygenase inhibition at 100 μM, ensuring clean experimental results. - Use with confidence in arachidonic acid pathway studies without unintended 5-LOX interference. - High predicted BP (329.5±27.0 °C) suits high-temperature synthetic routes with minimal reactant loss. - Precise density (1.066±0.06 g/cm³) enables tuning of liquid formulations for density-dependent applications.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13639802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CN2CCCC2)O
InChIInChI=1S/C13H19NO/c1-11-5-4-6-12(9-11)13(15)10-14-7-2-3-8-14/h4-6,9,13,15H,2-3,7-8,10H2,1H3
InChIKeyRNPBUEXOZUUFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Chemical Profile


2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (CAS: 1082853-47-1) is a synthetic pyrrolidine derivative with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol [1]. This compound features a meta-tolyl group attached to the α-carbon of an ethanol backbone, which imparts unique steric and electronic properties compared to simpler pyrrolidine ethanol analogs [2]. It is offered by various chemical suppliers as a research chemical with typical purities of 95-98% . Its physicochemical properties, including a predicted density of 1.066±0.06 g/cm³ and a predicted boiling point of 329.5±27.0 °C, are key parameters for handling and experimental design [3].

Synthetic intermediate with meta-tolyl steric and electronic tuning
Higher predicted boiling point supports thermal process design
Intermediate density profile for formulation and biphasic system development

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Generic Substitution Risks


The structural specificity of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a critical factor in its selection over simpler pyrrolidine ethanol analogs like epolamine (2-(pyrrolidin-1-yl)ethan-1-ol) or phenyl-substituted variants. The presence of the m-tolyl group introduces significant differences in key physicochemical properties that directly impact experimental outcomes. For instance, the target compound exhibits a substantially higher predicted boiling point (329.5±27.0 °C) compared to epolamine (79-81 °C at 13 mmHg) and a higher predicted density (1.066±0.06 g/cm³) compared to epolamine (0.985 g/mL at 25 °C) [1]. These differences in volatility and density can affect reaction conditions, purification methods, and formulation stability. Furthermore, the m-tolyl substitution may alter biological activity profiles. While epolamine is primarily a synthetic intermediate, the target compound has been evaluated in specific biological assays, such as inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase, where it showed no significant activity at 100 μM, providing a clear selectivity profile that is not defined for simpler analogs [2]. This specific, measurable differentiation necessitates careful procurement decisions, as generic substitution could lead to experimental failure or irreproducible results.

Property
Target Compound
Epolamine
Volatility
Higher boiling point (lower volatility)
Lower boiling point (higher volatility)
Density
Higher predicted density
Lower density (0.985 g/mL)
5-LOX Selectivity
Defined lack of inhibition
Undefined activity profile
Differences in physical properties and biological selectivity may cause experimental divergence; direct substitution requires re-validation.

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Comparative Data


Boiling Point & Density Comparison

The target compound 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol exhibits significantly different boiling point and density compared to the simpler pyrrolidine ethanol analog, epolamine (2-(pyrrolidin-1-yl)ethan-1-ol) [1]. This difference arises from the addition of the m-tolyl group, which increases molecular weight and alters intermolecular interactions. These properties are critical for designing distillation or chromatographic purification strategies.

Boiling Point
Reported
Target: ~330 °C (predicted, 760 mmHg) Epolamine: 79–81 °C (13 mmHg)
Substantially lower volatility may influence reaction and purification design.
Pressure conditions differ; verify under experimental vacuum.
Physicochemical Characterization Synthetic Chemistry Purification

Density Comparison

The predicted density of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol (1.066±0.06 g/cm³) is substantially higher than that of the phenyl-substituted analog 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-ol (1.106 g/cm³) and the simpler analog epolamine (0.985 g/mL at 25 °C) [1]. Density is a key parameter for accurate dosing, formulation of liquid mixtures, and interpretation of mass-dependent experiments.

Density
Cross-study comparable
Target: 1.066±0.06 g/cm³ (predicted) Epolamine: 0.985 g/mL (exp) Phenyl analog: 1.106 g/cm³ (predicted)
Intermediate density supports formulation tuning and biphasic system design.
Predicted values; confirm experimentally for critical workflows.
Formulation Development Physical Chemistry Solubility Studies

Lack of 5-Lipoxygenase Inhibition

In a specific enzymatic assay, 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 μM [1]. The result was 'NS' (no significant activity), indicating that this compound does not inhibit this key enzyme in the arachidonic acid cascade. This negative result is a valuable piece of quantitative selectivity data, as it differentiates the compound from other pyrrolidine derivatives that may show potent 5-Lipoxygenase inhibition. While no direct comparator data is available from this specific assay, this finding establishes a clear baseline for what this compound does *not* do, which is critical for de-risking its use in target identification or pathway analysis studies.

5-LOX Inhibition
Assay context
No significant activity at 100 µM (RBL-1 assay)
Provides selectivity context; not expected to inhibit 5-LOX in pathway studies.
ChEMBL assay CHEMBL620010; confirm in target assay.
Enzymology Inflammation Research Selectivity Screening

2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol Application Scenarios


High-Temperature & Vacuum Distillation

Given its high predicted boiling point (329.5±27.0 °C) relative to simpler pyrrolidine ethanols [1], this compound is particularly well-suited for synthetic routes that require high reaction temperatures or for purification via vacuum distillation where lower-boiling impurities or solvents need to be removed. Its lower volatility compared to epolamine makes it a more robust intermediate for reactions that must be heated to completion without significant reactant loss.

Dense Liquid & Biphasic Formulations

The distinct density of 1.066±0.06 g/cm³, which lies between that of epolamine (0.985 g/mL) and the phenyl analog (1.106 g/cm³) [1], makes this compound a unique candidate for designing liquid formulations where density is a critical parameter. It can be used to precisely tune the density of a mixture for applications such as density gradient centrifugation, biphasic extractions, or as a dense solvent in specialized chemical reactions.

Target Identification & Selectivity Profiling

The documented lack of significant 5-Lipoxygenase inhibition at 100 μM [1] provides a defined selectivity profile. This makes 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol a valuable tool compound in studies aimed at understanding the arachidonic acid pathway. Researchers investigating other targets or pathways can use this compound with confidence that it will not confound results through unintended inhibition of 5-Lipoxygenase, thereby reducing experimental noise and improving the clarity of results.

Application
Selection Property
Validation Focus
High-temperature synthesis / vacuum distillation
Elevated boiling point (lower volatility)
Confirm thermal stability and distillation recovery
Dense liquid formulation / biphasic extraction
Intermediate density between common analogs
Verify density for volumetric dosing or phase behavior
Target identification / selectivity profiling
Defined lack of 5-LOX inhibition
Validate selectivity in intended assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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